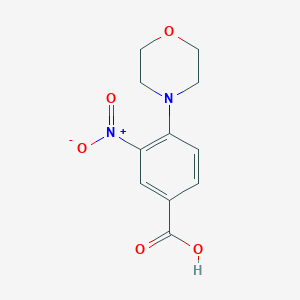

4-Morpholino-3-nitrobenzoic Acid

Descripción general

Descripción

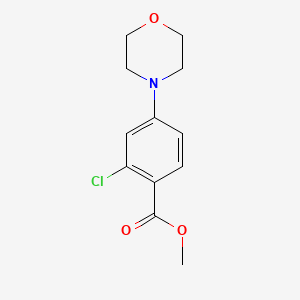

4-Morpholino-3-nitrobenzoic acid (MNBA) is an organic compound that is widely used in the field of research and industry due to its versatile properties. It is a member of morpholines and is an aromatic compound .

Synthesis Analysis

The synthesis of 4-Morpholino-3-nitrobenzoic Acid could involve a multi-step synthetic sequence . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular formula of 4-Morpholino-3-nitrobenzoic Acid is C11H12N2O5. It has an average mass of 252.223 Da and a monoisotopic mass of 252.074615 Da . The vibrational frequencies along with corresponding intensities have been computed using the Density Functional Theory (DFT) employing B3LYP/6-311++G basis set .Chemical Reactions Analysis

The chemical reactions involving 4-Morpholino-3-nitrobenzoic Acid could be complex and may involve multiple steps. For instance, it can be used in the synthesis of structurally diverse benzimidazole integrated benzoxazole and benzothiazoles . It can also be used in the synthesis of new copper (II) complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Morpholino-3-nitrobenzoic Acid include a density of 1.4±0.1 g/cm3, boiling point of 477.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

4-Morpholino-3-nitrobenzoic Acid: is utilized in the Suzuki–Miyaura (SM) coupling process, a prominent carbon–carbon bond-forming reaction. Its role is pivotal due to the mild and functional group tolerant conditions of SM coupling, and its involvement as a stable, preparable, and environmentally benign organoboron reagent .

Molecular Docking Studies

The compound is used in molecular docking studies to predict the interaction between a molecule and a protein. This is crucial for understanding the bioactivity of new drugs and their potential as antimicrobial and antitumor agents .

Synthesis of Fluorescent Probes

In the realm of fluorescence microscopy and cellular imaging, 4-Morpholino-3-nitrobenzoic Acid serves as a fundamental component for the synthesis of fluorescent probes. These probes are essential for visualizing cellular components and processes .

Organic Synthesis Reagent

As a reagent in organic synthesis, this compound is involved in various chemical reactions, contributing to the synthesis of complex organic molecules. Its stability and reactivity make it a valuable asset in synthetic chemistry .

Enzymatic Reaction Substrate

It acts as a substrate in enzymatic reactions, facilitating the study of enzyme kinetics and mechanisms. This application is significant in biochemical research and the development of enzyme-based assays .

Metal Complex Formation

4-Morpholino-3-nitrobenzoic Acid: is instrumental in forming metal complexes, which enhances the biological action of ligand compounds. These complexes have applications in studying metalloproteins and developing new materials with unique properties .

Safety and Hazards

Propiedades

IUPAC Name |

4-morpholin-4-yl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c14-11(15)8-1-2-9(10(7-8)13(16)17)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREBONXEMNOUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392190 | |

| Record name | 4-(Morpholin-4-yl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Morpholino-3-nitrobenzoic Acid | |

CAS RN |

26577-59-3 | |

| Record name | 4-(Morpholin-4-yl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Fluorophenyl)methyl]-2-methylindole](/img/structure/B1364292.png)

![3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline](/img/structure/B1364314.png)

![Methyl 2-{[(2-aminothien-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B1364316.png)

![methyl (E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-propenoate](/img/structure/B1364318.png)